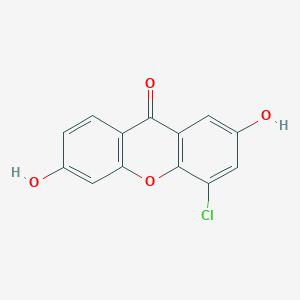

4-Chloro-2,6-dihydroxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

61234-54-6 |

|---|---|

Molecular Formula |

C13H7ClO4 |

Molecular Weight |

262.64 g/mol |

IUPAC Name |

4-chloro-2,6-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C13H7ClO4/c14-10-4-7(16)3-9-12(17)8-2-1-6(15)5-11(8)18-13(9)10/h1-5,15-16H |

InChI Key |

SQAPQHVLFLCDCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2=O)C=C(C=C3Cl)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Chlorinated Xanthones

Isolation and Characterization of Chlorinated Xanthones from Lichen Species

Lichens are the most prolific source of chlorinated xanthones, producing a diverse array of mono-, di-, tri-, and tetra-chlorinated derivatives. mdpi.com These compounds are key secondary metabolites for many lichen species and play a role in their chemical defense and survival.

Modern metabolomic techniques, such as high-resolution mass spectrometry, have been instrumental in identifying and characterizing the complex mixture of xanthones within lichens. The genus Lecanora is particularly renowned for producing chlorinated xanthones. For instance, Lecanora straminea is a known source of 4-chloronorlichexanthone. sibran.ru Other species, including Lecanora rupicola, produce a suite of chlorinated compounds, such as 2-chloronorlichexanthone and the more complex thiophanic acid. sibran.ruwikipedia.orgrsc.org The consistent production of specific xanthone (B1684191) profiles is so reliable that these compounds are often used as chemotaxonomic markers to aid in the classification of lichen species. wikipedia.org

The following table details some of the chlorinated xanthones identified in the metabolomes of various lichen species.

| Compound Name | Lichen Source(s) |

| 2-Chloronorlichexanthone | Lecanora rupicola, Lecanora populicola, Lecidella vorax |

| 4-Chloronorlichexanthone | Lecanora straminea |

| 2,4-Dichloronorlichexanthone | Lecanora straminea |

| 5-Chlorolichexanthone | Lecanora contractula |

| 6-O-Methyl-4-chloronorlichexanthone | Pertusaria sulphurata |

| Vinetorin | Lecanora vinetorum |

Data sourced from Dembitsky & Tolstikov (2003). sibran.ru

To understand the structural diversity of lichen-derived chlorinated xanthones, it is useful to compare a simple monochlorinated derivative like 4-chloronorlichexanthone with a highly chlorinated one such as thiophanic acid.

Thiophanic acid, first isolated from Lecanora rupicola, is a potent example of the biosynthetic capabilities of lichen-forming fungi. wikipedia.org Its structure features four chlorine atoms, making it one of the more complex chlorinated xanthones found in nature. The synthesis of such a molecule requires a specific and efficient enzymatic machinery capable of multiple, regioselective chlorination steps.

| Feature | 4-Chloronorlichexanthone | Thiophanic Acid |

| Chemical Structure | C₁₄H₉ClO₅ | C₁₄H₆Cl₄O₅ |

| Core Nucleus | Norlichexanthone | 8-Methylxanthone |

| Number of Chlorine Atoms | 1 | 4 |

| Substitution Pattern | Monochloro | 2,4,5,7-Tetrachloro |

| Natural Source | Lecanora straminea | Lecanora rupicola |

Data sourced from Dembitsky & Tolstikov (2003) and Wikipedia (2024). sibran.ruwikipedia.org

Fungal and Higher Plant-Derived Chlorinated Xanthone Analogues

While lichens are the primary source, other organisms also produce chlorinated xanthones. Fungi, especially those from unique ecological niches, are emerging as a significant source. A study of the mangrove endophytic fungus Penicillium citrinum led to the isolation of a new chlorinated metabolite, 4-chloro-1-hydroxy-3-methoxy-6-methyl-8-methoxycarbonyl-xanthen-9-one. nih.gov This discovery highlights that endophytic and marine fungi possess the genetic and enzymatic capacity for xanthone chlorination and represent a promising frontier for the discovery of new halogenated natural products. nih.govmdpi.com

In contrast, chlorinated xanthones are rarely isolated from higher plants. While plant families such as Clusiaceae and Gentianaceae are rich sources of diverse oxygenated and prenylated xanthones, chlorinated analogues are not characteristic metabolites of these groups. nih.govnih.gov

Elucidation of Biosynthetic Pathways for Xanthone Scaffolds

The fundamental biosynthetic routes leading to the xanthone core structure differ significantly between higher plants and fungi (including the fungal partner in lichens).

In higher plants, the xanthone scaffold is constructed through a mixed biosynthetic pathway that combines precursors from two primary metabolic routes: the shikimate pathway and the acetate-malonate (or polyketide) pathway. nih.govnih.gov The shikimate pathway provides a C6-C1 aromatic unit (Ring B), while the acetate-malonate pathway provides a second aromatic ring (Ring A) via a polyketide intermediate. nih.gov These two precursors are condensed to form a central benzophenone (B1666685) intermediate (specifically 2,3′,4,6-tetrahydroxybenzophenone), which then undergoes intramolecular oxidative coupling to form the characteristic tricyclic xanthone core. nih.gov

Conversely, in fungi and lichens, the entire xanthone nucleus is typically derived from a single folded polyketide chain via the acetate-polymalonate pathway. mdpi.commdpi.com This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, followed by cyclization and aromatization reactions to yield the xanthone structure, often proceeding through a benzophenone intermediate. mdpi.comresearchgate.net This fundamental difference in biogenesis accounts for the distinct substitution patterns observed between plant-derived and fungal/lichen-derived xanthones. nih.govnih.gov

The incorporation of chlorine onto the xanthone scaffold is a post-synthesis tailoring step catalyzed by specific halogenase enzymes. The most characterized family of enzymes responsible for this reaction on aromatic substrates are the Flavin-dependent halogenases (F-Hals). mdpi.comnih.gov

The catalytic mechanism of F-Hals involves the two-electron oxidation of a chloride ion (Cl⁻) to an electrophilic chlorinating species ("Cl⁺"). mdpi.com This process is dependent on a reduced flavin adenine dinucleotide (FADH₂) cofactor and molecular oxygen (O₂). The enzyme uses FADH₂ and O₂ to form a highly reactive flavin-peroxide intermediate. This intermediate reacts with a chloride ion to generate hypochlorous acid (HOCl) within the enzyme's active site. nih.govmdpi.com The electron-rich aromatic ring of the xanthone precursor then attacks this electrophilic chlorine species, resulting in a Wheland complex intermediate. mdpi.com Finally, a proton is removed to restore aromaticity, yielding the chlorinated xanthone product. mdpi.com

Until recently, F-Hals were primarily studied in bacteria. However, a 2023 study reported the first identification and functional characterization of a flavin-dependent halogenase from a lichenized fungus, Dirinaria sp. nih.gov This enzyme was shown to act on aromatic compounds, providing direct evidence for the enzymatic machinery responsible for producing the diverse chlorinated xanthones found in lichens. nih.gov

Synthetic Methodologies for 4 Chloro 2,6 Dihydroxy 9h Xanthen 9 One and Its Structural Analogues

Established Synthetic Routes to the Xanthone (B1684191) Core

The construction of the central tricyclic xanthone system is the foundational step in the synthesis of its derivatives. Several methods have been developed, ranging from classical acid-catalyzed condensations to more contemporary cyclization strategies.

A prevalent and efficient method for synthesizing the xanthone core involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) counterpart, followed by cyclodehydration. Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), is a particularly effective catalyst for this transformation. tubitak.gov.trnih.govwikipedia.org

The reaction mechanism proceeds through a Friedel-Crafts acylation. Eaton's reagent activates the salicylic acid, promoting the formation of an acylium ion. nih.govresearchgate.net This electrophile is then attacked by the electron-rich phenol partner. The resulting 2,2'-dihydroxybenzophenone (B146640) intermediate subsequently undergoes an intramolecular nucleophilic attack (oxa-ring closure) to form the xanthone ring. researchgate.net

This approach is most successful when utilizing very electron-rich phenol substrates, such as phloroglucinol (B13840) or resorcinol (B1680541) derivatives, which facilitates the initial electrophilic aromatic substitution. tubitak.gov.trresearchgate.net With less reactive phenols, the reaction may stop at the benzophenone (B1666685) intermediate, requiring a separate step for cyclization. researchgate.net

| Reactant 1 (Salicylic Acid Derivative) | Reactant 2 (Phenol Derivative) | Catalyst | Product | Yield (%) |

| Salicylic acid | Phloroglucinol | Eaton's Reagent | 1,3-Dihydroxyxanthone | - |

| Salicylic acid | 1,3,5-Trimethoxybenzene | Eaton's Reagent | 1,3-Dimethoxyxanthone | - |

| Acid Derivatives | Phenol Derivatives | Eaton's Reagent | Hydroxyxanthones | 81-85% |

This table provides examples of xanthone synthesis using acid catalysis. Specific yield data is not always reported in the cited literature.

Beyond single-pot acid catalysis, more advanced strategies offer alternative pathways to the xanthone core, often providing better control over substitution patterns or accommodating a broader range of functional groups.

Another significant strategy is the electrophilic cycloacylation of 2-aryloxybenzoic acids. This method involves forming an ether linkage between the two aromatic rings first, followed by an intramolecular Friedel-Crafts acylation to close the pyrone ring.

More recent and advanced methodologies include:

Synthesis via Arynes: This method involves the reaction of ortho-heteroatom-substituted benzoates with aryne precursors. The reaction proceeds through a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov A key advantage is the tolerance of halogen atoms, which allows for further diversification of the xanthone skeleton through cross-coupling reactions. nih.gov

Acyl Radical Cyclizations: Polyhydroxylated xanthones can be synthesized via acyl radical intermediates. For instance, 2-formylphenoxy quinones can be converted into xanthones using radical initiators like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net

Metal-Free Photocatalytic Oxidation: Xanthones can be prepared through the visible-light-mediated aerobic oxidation of 9H-xanthene precursors, offering an environmentally benign synthetic route. mdpi.com

Regioselective Halogenation Strategies for Chloro-Substitution at C-4

The introduction of a chlorine atom at a specific position on the xanthone nucleus, particularly at C-4, requires careful control of regioselectivity. The electronic properties of the existing substituents heavily influence the position of electrophilic attack.

Electrophilic aromatic halogenation is a standard method for introducing halogen substituents onto an aromatic ring. wikipedia.org For a relatively electron-rich system like a dihydroxyxanthone, chlorination can be achieved using various electrophilic chlorine sources.

Common chlorinating agents include:

Molecular Chlorine (Cl₂): Often used in conjunction with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the aromatic ring. masterorganicchemistry.commasterorganicchemistry.comdocbrown.info

N-Chlorosuccinimide (NCS): A milder and more convenient source of electrophilic chlorine. It is often used with a proton acid or Lewis acid co-catalyst. One study reports the synthesis of chloro-substituted hydroxyxanthones using a system of NCS/p-TsOH/NaCl in ethanol (B145695). researchgate.net

The general mechanism involves the attack of the π-electron system of the xanthone ring on the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity, yielding the chlorinated xanthone. masterorganicchemistry.com

Achieving regioselective chlorination at the C-4 position of 2,6-dihydroxy-9H-xanthen-9-one via direct electrophilic substitution is challenging. The hydroxyl groups at C-2 and C-6 are powerful activating, ortho-, para-directing groups. The C-2 hydroxyl group would strongly direct incoming electrophiles to the C-1 and C-3 positions. Similarly, the C-6 hydroxyl would direct to C-5 and C-7. Therefore, direct chlorination would likely result in a mixture of products, with substitution at C-4 being a minor, if any, outcome.

To overcome this inherent regiochemical preference, a modular synthesis approach is a more viable strategy. This involves introducing the chlorine atom onto one of the precursors at the desired position before the construction of the xanthone ring. A synthetic strategy for halogenated xanthones has been developed that relies on the coupling of a pre-halogenated precursor, such as a chlorinated vanillin (B372448) derivative, with a dibromoquinone. acs.org This ensures that the chlorine atom is locked into the correct position (which will become C-4) prior to the cyclization step that forms the final xanthone scaffold.

The synthesis of 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one by reacting 1,3-dihydroxyxanthone with NBS illustrates the powerful directing effect of hydroxyl groups, leading to halogenation at the positions ortho and para to the C-1 hydroxyl group. nih.gov This further underscores the difficulty of achieving C-4 substitution directly on a pre-formed 2,6-dihydroxyxanthone (B14746661) ring and highlights the necessity of a precursor-based approach for regiochemical control.

Synthesis of Hydroxylated Xanthone Precursors

The synthesis of the target xanthone is fundamentally dependent on the availability of appropriately substituted precursors. The construction of the xanthone core typically begins with simpler, commercially available or readily synthesized aromatic compounds.

The two primary classes of precursors for methods like the Eaton's reagent cyclization are:

Salicylic Acid Derivatives: These form one of the aromatic rings and provide the carbonyl carbon of the pyrone system.

Polyhydroxylated Phenols: These compounds, such as resorcinol (1,3-dihydroxybenzene) or phloroglucinol (1,3,5-trihydroxybenzene), serve as the nucleophilic partner in the initial condensation and form the second aromatic ring. researchgate.net

For the synthesis of 2,6-dihydroxy-9H-xanthen-9-one, a logical precursor combination would be a 4-hydroxy-salicylic acid derivative and resorcinol.

Alternatively, for syntheses proceeding through a 2-aryloxybenzoic acid intermediate, the precursors would be a substituted 2-halobenzoic acid and a substituted phenol. For example, the synthesis of 1,2-dihydroxy-9H-xanthen-9-one was achieved starting from methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol. mdpi.com These were first coupled to form a diaryl ether, which was then cyclized.

In nature, xanthone biosynthesis proceeds via benzophenone intermediates, which are formed from the shikimate pathway. nih.gov These benzophenones then undergo regioselective oxidative cyclization to form the core xanthone structure. nih.govresearchgate.net This biosynthetic pathway provides a blueprint for laboratory syntheses that utilize 2,2'-dihydroxybenzophenone derivatives as key precursors for the final cyclodehydration step.

Derivatization and Functionalization of 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one for Analogue Synthesis

The derivatization of the this compound core is pivotal for exploring structure-activity relationships (SAR) and generating novel lead compounds. Key strategies involve the modification of the existing hydroxyl groups and the introduction of new substituents onto the aromatic rings.

Hydroxyl Group Modifications and Their Synthetic Utility

The hydroxyl groups at the C-2 and C-6 positions of this compound are prime targets for chemical modification to modulate the compound's physicochemical and biological properties. Common modifications include etherification and esterification, which can influence factors such as solubility, bioavailability, and target binding affinity.

Etherification: The conversion of hydroxyl groups to ethers is a widely employed strategy. For instance, in the synthesis of related dihydroxyxanthones, hydroxyl groups are often protected as methoxy (B1213986) groups via Williamson ether synthesis, utilizing reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This approach can be extrapolated for the selective or complete etherification of the hydroxyl groups in this compound. The synthesis of 1,3-dihydroxyxanthone derivatives with various alkyl, alkenyl, alkynyl, and alkylated phenyl groups at the C-3 position has been reported, demonstrating the versatility of this approach. nih.gov These reactions are typically carried out by reacting the parent dihydroxyxanthone with the corresponding bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. researchgate.net

A series of 1-hydroxy-3-O-substituted xanthone derivatives were synthesized and their acetylcholinesterase (AChE) inhibitory activities were evaluated. nih.gov The study revealed that all the synthesized derivatives with substituents at the C-3 hydroxyl group showed significantly stronger AChE inhibitory activities than the parent 1,3-dihydroxyxanthone. nih.gov

Esterification: Esterification of the hydroxyl groups is another valuable derivatization technique. This can be achieved by reacting the dihydroxyxanthone with acyl chlorides or anhydrides in the presence of a base or a catalyst. These ester derivatives can serve as prodrugs, which may be hydrolyzed in vivo to release the active dihydroxyxanthone.

The synthetic utility of these hydroxyl group modifications lies in their ability to fine-tune the pharmacological profile of the parent compound. By introducing different functional groups through ether or ester linkages, it is possible to enhance potency, improve selectivity, and modify pharmacokinetic properties.

Table 1: Examples of Hydroxyl Group Modifications on Dihydroxyxanthone Analogues and Their Reported Biological Activities

| Parent Compound | Modification Reagent | Derivative Type | Biological Activity of Derivative | Reference |

|---|---|---|---|---|

| 1,3-Dihydroxyxanthone | Alkyl/Alkenyl/Alkynyl Bromides | O-Alkyl/Alkenyl/Alkynyl Ether | Enhanced Acetylcholinesterase Inhibition | nih.gov |

| 1,3-Dihydroxyxanthone | Dialkylamine and Formaldehyde | Mannich Base | Cholinesterase Inhibition | nih.gov |

| 3,6-Dihydroxyxanthone | Acetic Anhydride | Diacetate Ester | Not specified |

Introduction of Diverse Substituents for Lead Compound Generation

Beyond modifying the existing hydroxyl groups, the introduction of new and diverse substituents onto the xanthone scaffold is a key strategy for generating novel lead compounds with improved biological activities.

Halogenation: The introduction of halogen atoms, such as chlorine, can significantly impact the electronic properties and lipophilicity of the molecule, often leading to enhanced biological activity. While the target compound already possesses a chlorine atom at the C-4 position, further halogenation could be explored. A general method for the chlorination of hydroxyxanthones involves the use of N-chlorosuccinimide (NCS) in the presence of p-toluenesulfonic acid (p-TsOH) and sodium chloride in ethanol. ichem.md This method has been used to synthesize various chloro-substituted hydroxyxanthones, and a study showed that the introduction of a chloro functional group increased the anticancer activity of hydroxyxanthone derivatives. ichem.mdresearchgate.net

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups onto the xanthone nucleus, particularly at positions activated by adjacent hydroxyl groups. A series of novel 1,3-dihydroxyxanthone Mannich base derivatives have been synthesized and evaluated for their anti-cholinesterase activity. nih.gov The study demonstrated that these derivatives were potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them interesting candidates for the treatment of Alzheimer's disease. nih.gov This methodology could potentially be applied to this compound to generate a library of novel aminomethylated analogues.

The generation of lead compounds through these synthetic modifications allows for a systematic exploration of the structure-activity landscape. By varying the nature, size, and electronic properties of the introduced substituents, medicinal chemists can optimize the pharmacological profile of the this compound scaffold for specific therapeutic targets.

Table 2: Methodologies for Introducing Substituents onto the Xanthone Core of Analogues

| Reaction Type | Reagents | Position of Substitution (on analogue) | Type of Substituent Introduced | Reference |

|---|---|---|---|---|

| Chlorination | NCS/p-TsOH/NaCl/EtOH | Aromatic Ring | Chloro | ichem.md |

| Mannich Reaction | Formaldehyde, Dialkylamine | C-2 (adjacent to OH) | Aminomethyl | nih.gov |

| C-H Functionalization | 1,2,4-Triazines, Quinazoline | C-2, C-4 (adjacent to OH) | Heterocyclic |

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloro 2,6 Dihydroxy 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. A complete NMR analysis of 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum for this compound would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts (δ) would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing chloro and carbonyl groups.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The carbon signals would be distributed over a wide range, with the carbonyl carbon (C-9) expected at a significantly downfield chemical shift (typically δ 170-180 ppm). The carbons bearing the hydroxyl and chloro substituents would also exhibit characteristic chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | d | ||

| H-3 | d | ||

| H-5 | d | ||

| H-7 | dd | ||

| H-8 | d | ||

| 2-OH | s | ||

| 6-OH | s |

Note: This table is predictive and requires experimental data for validation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | |

| C-2 | |

| C-3 | |

| C-4 | |

| C-4a | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a | |

| C-9 | |

| C-9a | |

| C-10a |

Note: This table is predictive and requires experimental data for validation.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of many carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular mass of this compound with high accuracy. This allows for the calculation of the elemental formula, confirming the presence of chlorine and the correct number of carbon, hydrogen, and oxygen atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum.

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) would be an invaluable tool for assessing the purity of a synthesized sample of this compound. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide molecular weight information for each separated component. This technique is highly sensitive and can detect even trace amounts of impurities.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-chlorine (C-Cl) functional groups, as well as the aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 | Broad |

| C=O stretch (ketone) | 1640-1680 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

Note: This table is predictive and requires experimental data for validation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for studying the electronic transitions within a molecule. For aromatic compounds like xanthones, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system of the molecule.

The UV-Vis spectrum of a dihydroxyxanthone derivative is expected to exhibit multiple absorption bands, characteristic of its complex chromophore. These bands are typically attributed to π → π* and n → π* transitions. The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons in the delocalized π-system of the fused aromatic rings and the pyrone moiety. The n → π* transitions, which are typically of lower energy and intensity, involve the excitation of non-bonding electrons, such as those on the oxygen atoms of the hydroxyl and carbonyl groups.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the xanthone (B1684191) core. The presence of hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic rings of this compound would be expected to cause shifts in the absorption maxima (λmax) compared to the parent 9H-xanthen-9-one. Hydroxyl groups, being auxochromes, typically induce a bathochromic (red) shift, moving the absorption to longer wavelengths. The effect of the chloro group, which has both inductive and resonance effects, can be more complex but generally also contributes to a red shift.

In a study on chloro-substituted hydroxyxanthones, the synthesis of compounds like 4-chloro-1,3-dihydroxy-9H-xanthen-9-one has been reported. ichem.md While specific UV-Vis data for this compound was not detailed, it is anticipated that its spectrum would show characteristic bands for the substituted xanthone structure. ichem.md Generally, xanthone derivatives exhibit absorption bands in the range of 230-400 nm. For instance, a new polyoxygenated dimer-type xanthone, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), showed UV absorption bands at λmax 322 and 262 nm. mdpi.com

An illustrative data table for the expected UV-Vis absorption of a chloro-dihydroxy-xanthen-9-one in a suitable solvent like methanol (B129727) or ethanol (B145695) is presented below. The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

| Absorption Band | λmax (nm) (Expected Range) | Electronic Transition | Chromophore |

|---|---|---|---|

| Band I | 320 - 380 | π → π | Benzoyl system |

| Band II | 270 - 310 | π → π | Xanthone nucleus |

| Band III | 230 - 260 | π → π* | Xanthone nucleus |

X-Ray Diffraction Analysis for Crystalline Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is a prerequisite for XRD analysis. Once a suitable crystal is obtained and subjected to X-ray analysis, the resulting diffraction pattern can be used to solve its crystal structure.

While the specific crystal structure of this compound is not available, the crystallographic data of a related compound, 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one, provides a valuable reference for the expected structural features of this class of compounds. nih.gov The study of this dibromo-dihydroxy-xanthenone revealed a planar molecular conformation, which is a common feature for the rigid tricyclic xanthone framework. nih.gov The planarity is often stabilized by intramolecular hydrogen bonds, for instance, between a hydroxyl group and the adjacent carbonyl oxygen. nih.gov In the crystal lattice, molecules are typically linked by intermolecular hydrogen bonds, forming extended supramolecular structures. nih.gov

The key crystallographic parameters that would be determined from an XRD analysis of this compound are summarized in the following interactive data table, populated with the data for 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one for illustrative purposes. nih.gov

| Parameter | Value (for 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one) |

|---|---|

| Chemical Formula | C13H6Br2O4 |

| Formula Weight | 386.00 |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 18.4489 (15) |

| b (Å) | 16.9049 (13) |

| c (Å) | 3.8564 (3) |

| Volume (Å3) | 1202.72 (16) |

| Z | 4 |

| Temperature (K) | 298 |

Computational and Theoretical Investigations of 4 Chloro 2,6 Dihydroxy 9h Xanthen 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. While specific DFT studies on 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one are not detailed in the available research, the methodologies are routinely applied to the xanthone (B1684191) scaffold to understand its electronic properties.

The xanthone core is a rigid, planar tricycle. researchgate.net The primary focus of conformational analysis for substituted xanthones like this compound would be the orientation of the hydroxyl (-OH) groups. Intramolecular hydrogen bonding, particularly between a hydroxyl group at position 1 and the carbonyl oxygen at position 9, is a common feature that significantly stabilizes the planar conformation of the molecule. For this compound, DFT calculations would be employed to determine the rotational barriers of the hydroxyl groups at positions 2 and 6 and to identify the most energetically favorable conformation, which is crucial for its interaction with biological targets.

DFT methods are highly effective in predicting spectroscopic data. Theoretical calculations can forecast parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and vibrational frequencies (FTIR). These predicted spectra are invaluable for confirming the synthesized structure of the compound. For instance, the calculated ¹H-NMR spectrum would help assign the specific chemical shifts to the protons on the aromatic rings, influenced by the electron-withdrawing chloro group and electron-donating hydroxyl groups.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Research on analogous chloro-substituted hydroxyxanthones has identified protein tyrosine kinases as a significant biological target. ichem.mdresearchgate.net A molecular docking study of a structurally similar compound, 4-chloro-3,6-dihydroxy-9H-xanthen-9-one, showed interactions with the c-kit protein tyrosine kinase receptor (PDB ID: 1T46). ichem.mdresearchgate.net This suggests that this compound could also be investigated as a potential inhibitor of various protein kinases, which are often implicated in cancer. The wide range of biological activities reported for xanthone derivatives—including anticancer, antioxidant, and anti-inflammatory effects—stems from their ability to bind with multiple protein receptors. nih.gov

Interactive Table: Docking Interaction Data for a Related Chloro-hydroxyxanthone Below is a summary of the molecular docking results for a similar compound, 4-chloro-3,6-dihydroxy-9H-xanthen-9-one, against its protein target.

| Compound | Protein Target (PDB ID) | Interacting Amino Acid Residues | cDOCKER Interaction Energy (kcal/mol) |

| 4-chloro-3,6-dihydroxy-9H-xanthen-9-one | Protein Tyrosine Kinase (1T46) | Asp810, Cys809, Ile789, His790, Leu644 | -31.06 |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies have been successfully applied to xanthone derivatives to predict their anti-tuberculosis activity. nih.gov In one such study, a multilinear regression (MLR) model was developed that correlated the anti-tuberculosis activity (Log IC50) with electronic descriptors, specifically the net atomic charges on certain carbon atoms of the xanthone core (qC1, qC4, and qC9). nih.gov The resulting model was:

Log IC50 = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9

This equation demonstrates that the electronic properties at specific positions of the xanthone scaffold are critical for activity. nih.gov For this compound, a similar QSAR study could be conducted. By synthesizing a series of related analogues with varying substituents and measuring their biological activity against a specific target, a predictive QSAR model could be developed. Such a model would help in designing new, more potent derivatives by indicating which structural modifications (e.g., changing the position or nature of the halogen or hydroxyl groups) are likely to enhance biological efficacy.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for the biological activities of xanthone derivatives, including hypothetically this compound, is a systematic process that correlates structural or property descriptors of molecules with their experimental activities. This process allows for the prediction of the activity of new or untested compounds.

The initial step in developing a QSAR model involves the compilation of a dataset of xanthone derivatives with their measured biological activities, often expressed as IC50 (half-maximal inhibitory concentration) or a similar metric. nih.govjmolekul.com These values are typically converted to a logarithmic scale (e.g., pIC50) to linearize the relationship with the molecular descriptors.

A wide range of molecular descriptors are then calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D) Descriptors: These include molecular weight, count of specific atom types, and number of rotatable bonds.

Topological (2D) Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices and shape indices. nih.gov

Geometrical (3D) Descriptors: These are derived from the three-dimensional coordinates of the atoms and include molecular volume, surface area, and dipole moment. nih.govjmolekul.com

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, with the logarithm of the octanol-water partition coefficient (LogP) being a prominent example that describes lipophilicity. nih.govnih.govnih.gov

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges on specific atoms. nih.govresearchgate.netjmolekul.com

For a compound like this compound, descriptors such as the count of hydroxyl groups, the presence of a halogen atom, LogP, and various electronic parameters would be crucial in determining its biological activity. nih.govnih.gov

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms. jmolekul.comnih.gov The goal is to create an equation that best describes the relationship between the molecular descriptors and the biological activity.

For instance, a hypothetical QSAR model for the anticancer activity of a series of xanthone derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(HOMO Energy) + ... + ε

Where β values are the regression coefficients for each descriptor and ε is the error term.

| Descriptor | Description | Potential Impact on Activity |

|---|---|---|

| LogP | Lipophilicity | Influences membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Hydroxyl Group Count | Number of -OH groups | Can act as hydrogen bond donors, potentially increasing binding affinity to target enzymes or receptors. nih.govnih.gov |

| Dielectric Energy | Energy of the molecule in a dielectric medium | Can be correlated with the stability of the molecule in a biological environment. nih.govnih.gov |

| Atomic Charge on C4 | Electronic charge on the carbon atom bonded to chlorine | The electronegativity of the chlorine atom can influence the electronic distribution and reactivity of the xanthone scaffold. |

| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent | Relates to the molecule's interaction with its surrounding environment and can influence solubility and binding. nih.govnih.gov |

Validation and Applicability Domain of QSAR Models

A critical aspect of QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. tandfonline.com A model that is not properly validated may perform well on the training data but fail to accurately predict the activity of new compounds. Validation is typically performed through several methods:

Internal Validation: This is often done using a technique called leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The cross-validated correlation coefficient (q²) is then calculated, with a value greater than 0.5 generally considered indicative of a robust model. nih.gov

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used during model development. The model's ability to predict the activities of the compounds in the test set is then evaluated. A high correlation coefficient (R²pred) for the test set indicates good predictive ability.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed with the shuffled data. This process is repeated multiple times. If the resulting models have significantly lower correlation coefficients than the original model, it suggests that the original model is not due to chance correlation. researchgate.netresearchgate.net

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. researchgate.netresearchgate.net A prediction for a compound that falls outside the AD is considered an extrapolation and is therefore less reliable. The AD is determined based on the range of the descriptors of the compounds in the training set. A common method to define the AD is the leverage approach, where the leverage of each compound is calculated. Compounds with high leverage are considered influential in the model building and may be outside the AD.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's predictive ability obtained through internal validation. | > 0.5 |

| R²pred (External Validation R²) | A measure of the model's predictive ability for an external set of compounds. | > 0.6 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions. | As low as possible |

In the context of this compound, for a QSAR model to be applicable, the values of its molecular descriptors must fall within the range of the descriptors of the training set compounds used to develop and validate the model. For example, if the LogP values of the training set compounds ranged from 2.0 to 5.0, a prediction for a compound with a LogP of 6.5 would be considered an extrapolation and less reliable.

The thorough development, rigorous validation, and clear definition of the applicability domain are essential for the creation of predictive QSAR models that can be confidently used in the design and screening of new xanthone derivatives with desired biological activities.

Structure Activity Relationship Sar Studies of 4 Chloro 2,6 Dihydroxy 9h Xanthen 9 One and Its Analogues

Influence of Chlorine Substitution on Biological Activities

The introduction of chlorine atoms onto the xanthone (B1684191) scaffold has been shown to significantly impact the biological efficacy of this class of compounds. The position and number of chlorine substituents can lead to enhanced or diminished activity, underscoring the importance of precise structural modifications.

Positional Effects of Chlorine on Efficacy

The regiochemistry of chlorine substitution is a critical determinant of biological activity. While direct studies on 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one are limited, research on analogous chlorinated xanthones provides valuable insights. For instance, in the context of anticancer activity, the presence of a chlorine atom can enhance the cytotoxic effects of hydroxyxanthones. A study on chloro-substituted hydroxyxanthones demonstrated a significant increase in anticancer activity against P388 murine leukemia cells upon chlorination. researchgate.netichem.md

The specific placement of the chlorine atom at the C4 position, as seen in the subject compound, is noteworthy. In many heterocyclic compounds, halogen substitution at specific positions can influence interactions with biological targets. For example, in the case of 4-aminoquinolines, a chlorine atom at the 7-position is essential for antimalarial activity. While a direct parallel cannot be drawn, it highlights the principle that the electronic and steric effects of a chlorine atom at a particular position can be crucial for binding to target enzymes or receptors. The thermodynamic properties of polychlorinated xanthones are strongly influenced by the chlorine substitution pattern, with ortho-substituted congeners showing distinct stability profiles. researchgate.net

Impact of Multiple Chlorine Atoms

The presence of multiple chlorine atoms on the xanthone ring system can further modulate biological responses. While some studies on polychlorinated xanthones suggest that increasing the number of chlorine substituents can lead to decreased stability, particularly when a phenyl ring is fully chlorinated, the impact on biological activity is not always straightforward and can be target-dependent. researchgate.net For instance, 4,5,7-trichloro-1,3,6-trihydroxyxanthone was found to be inactive against the HepG2 cancer cell line, similar to its mono-chlorinated analog, 4-chloro-1,3-dihydroxyxanthone. nih.gov This suggests that for certain biological targets, simply increasing the number of chlorine atoms does not necessarily lead to improved efficacy and may even be detrimental.

Significance of Hydroxyl Group Number and Regiochemistry on Biological Responses

The number and position of hydroxyl groups on the xanthone core are well-established determinants of a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.com The 2,6-dihydroxy substitution pattern in the subject compound is of particular interest.

Studies on various dihydroxyxanthones have demonstrated that the specific arrangement of hydroxyl groups influences their biological potential. For example, 1,2-dihydroxy-9H-xanthen-9-one has been shown to possess anti-inflammatory and antioxidant properties. mdpi.com The antioxidant activity is often attributed to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals. The regiochemistry of these groups affects their acidity and reactivity, thereby influencing their antioxidant capacity.

In the context of anticancer activity, the position of hydroxyl groups can dictate the potency and selectivity of the compound. Research has shown that the anticancer activity of hydroxyxanthones is sensitive to the number and location of these groups. ichem.md For instance, a study on various hydroxyxanthones revealed that the pattern of hydroxylation significantly impacted their cytotoxicity against different cancer cell lines.

Elucidating the Role of the Xanthone Core Modifications in Activity Modulation

The dibenzo-γ-pyrone framework of the xanthone core serves as a versatile scaffold for structural modifications that can fine-tune its biological activity. nih.gov Beyond simple substitutions, alterations to the core structure itself can lead to significant changes in efficacy.

Modifications can include the introduction of various functional groups, such as alkyl chains, ethers, and nitrogen-containing moieties, to the xanthone nucleus. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of reversed chloroquine (B1663885) compounds, where a 7-chloro-4-aminoquinoline moiety is linked to other aromatic rings, demonstrates how core modifications can lead to potent biological activity. nih.gov

While specific studies on the core modification of this compound are not widely available, the general principles of xanthone chemistry suggest that derivatization of the hydroxyl groups or further substitution on the aromatic rings could lead to analogs with altered or improved biological profiles.

Chemoinformatic Approaches in SAR Analysis

Chemoinformatic tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have become indispensable in elucidating the SAR of xanthone derivatives and in the rational design of new analogs. researchgate.netichem.md

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For xanthones, QSAR analyses have shown that the addition of halogen groups like chlorine can increase their predicted anticancer activity. ichem.md These models can help in predicting the activity of untested compounds and in identifying the key structural features that contribute to their efficacy.

Molecular docking simulations provide insights into the potential binding modes of xanthone derivatives with their biological targets. For instance, docking studies of chloro-substituted hydroxyxanthones with protein tyrosine kinase receptors have revealed specific binding interactions with amino acid residues in the active site. researchgate.net These computational approaches can help to explain the observed SAR at a molecular level and guide the design of new compounds with improved binding affinity and selectivity. For example, computational studies on 4-aminoquinolines have helped to understand their unique mode of binding to heme, which may explain their high antiplasmodial activity. nih.gov

The following table provides a summary of the anticancer activity of some chloro-substituted hydroxyxanthones compared to their non-chlorinated parent compounds against the P388 murine leukemia cell line. researchgate.netichem.md

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 | IC50 (µg/mL) |

| 3a | H | OH | H | H | H | H | H | H | >100 |

| 4a | H | OH | H | Cl | H | H | H | H | 3.27 |

| 3b | OH | H | OH | H | H | H | H | H | 1.04 |

| 4b | OH | H | OH | H | H | Cl | H | H | 1.81 |

| 3c | OH | H | H | H | H | OH | H | H | 0.81 |

| 4c | OH | H | H | Cl | H | OH | H | H | 0.18 |

Data extracted from a study on the synthesis and anticancer activity of chloro-substituted hydroxyxanthones. researchgate.netichem.md

Mechanistic Research on the Biological Activities of 4 Chloro 2,6 Dihydroxy 9h Xanthen 9 One

Anticancer Mechanisms

Inhibition of Specific Enzyme Targets (e.g., Protein Tyrosine Kinases, Topoisomerases, Aromatase, Phosphoglycerate Mutase 1)

There is no available research data detailing the inhibitory effects of 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one on specific enzyme targets such as protein tyrosine kinases, topoisomerases, aromatase, or phosphoglycerate mutase 1.

Modulation of Cellular Signaling Pathways

Information regarding the modulation of any cellular signaling pathways by this compound has not been reported in the scientific literature.

Selective Antiproliferative Effects on Cancer Cell Lines

There are no published studies that have evaluated the selective antiproliferative effects of this compound on any cancer cell lines.

Antimicrobial Mechanisms

Antibacterial Activity and Mode of Action

No data is available concerning the antibacterial activity of this compound or its potential mode of action against any bacterial species.

Antifungal Activity and Mode of Action

There is no scientific literature available that describes the antifungal activity or the mode of action of this compound against any fungal species.

Antiviral Activity and Target Interaction (e.g., viral proteases)

The xanthone (B1684191) scaffold is recognized for its potential in the development of antiviral agents. nih.gov Studies on various hydroxy-xanthones have demonstrated promising activity against a range of viruses. For instance, certain hydroxy-xanthones have been investigated for their ability to inhibit viral replication, with some showing significant reductions in viral infectivity in cell-based assays. nih.gov A key mechanism by which many antiviral compounds function is through the inhibition of essential viral enzymes, such as proteases. nih.gov Viral proteases are crucial for the cleavage of viral polyproteins into functional units necessary for viral replication and assembly. nih.gov The inhibition of these enzymes represents a critical target for antiviral drug development. While direct evidence for this compound is lacking, the general class of xanthones has been explored for such inhibitory potential.

Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like xanthones are well-documented and are generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

One of the primary mechanisms of antioxidant action is the scavenging of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate this capability. mdpi.comnih.gov When a hydrogen-donating antioxidant is present, the deep violet color of the DPPH radical is reduced to a pale yellow hydrazine, a change that can be measured spectrophotometrically. mdpi.com Numerous studies on various natural and synthetic xanthone derivatives have demonstrated their potent DPPH radical scavenging activity. nih.gov The presence of hydroxyl groups on the xanthone core is crucial for this activity, as they can readily donate a hydrogen atom to stabilize free radicals. mdpi.com The position and number of these hydroxyl groups can influence the scavenging efficiency. mdpi.com

Anti-inflammatory Mechanisms

Chronic inflammation is implicated in a wide range of diseases, and the inhibition of pro-inflammatory pathways is a key therapeutic strategy.

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammatory responses. nih.govnih.gov Its overproduction is associated with numerous chronic inflammatory conditions. nih.gov Prostaglandin E2 (PGE2) is another key mediator of inflammation, synthesized by the action of cyclooxygenase (COX) enzymes. nih.gov Research on certain dihydroxy-xanthone derivatives has shown their ability to inhibit the production of both IL-6 and PGE2 in stimulated immune cells. mdpi.com This inhibition of key pro-inflammatory mediators suggests a potential mechanism for the anti-inflammatory effects of this class of compounds.

Other Enzyme Inhibitory Activities

Beyond their antiviral and anti-inflammatory potential, xanthone derivatives have been investigated for their ability to inhibit a variety of other enzymes. For example, some xanthones have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic approach for conditions such as Alzheimer's disease. The broad spectrum of biological activities associated with the xanthone scaffold suggests that this compound could potentially interact with and inhibit various other enzymatic targets, though specific research is required to confirm such activities.

Inhibition of Enzymes Involved in Extracellular Matrix Degradation (e.g., Collagenase, Elastase, Hyaluronidase)

No specific data from research studies on the inhibitory effects of this compound on collagenase, elastase, or hyaluronidase (B3051955) could be located. Mechanistic insights, including the type of inhibition (e.g., competitive, non-competitive, uncompetitive), inhibition constants (Kᵢ), and half-maximal inhibitory concentrations (IC₅₀), are not available in published literature.

Tyrosinase Inhibition Mechanisms

Similarly, there is no available research detailing the mechanisms by which this compound may inhibit the enzyme tyrosinase. Information regarding its potential to interfere with melanin (B1238610) synthesis through competitive, non-competitive, or other modes of tyrosinase inhibition has not been documented.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 4-Chloro-2,6-dihydroxy-9H-xanthen-9-one Analogues with Tuned Pharmacological Profiles

The development of novel analogues of this compound through rational design holds immense promise for optimizing its therapeutic potential. The xanthone (B1684191) core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov The anticancer activity of xanthone derivatives, for instance, is highly dependent on the type, number, and position of functional groups attached to the xanthone skeleton. mdpi.comnih.gov

Future synthetic strategies will likely focus on systematic modifications of the this compound molecule. This could involve the introduction of various substituents at different positions on the aromatic rings to enhance target specificity and potency. For example, the addition of aminoalkyl moieties has been shown to be critical for the anticancer and DNA binding activities of some xanthones. mdpi.com Furthermore, the synthesis of polyhalogenated xanthones, including those with mixed chloro and bromo substitutions, has yielded compounds with potent antiproliferative activities against breast cancer cell lines. semanticscholar.org

The following table illustrates potential modifications and their expected impact on pharmacological profiles, based on studies of related xanthone compounds.

| Modification Strategy | Potential Substituents | Anticipated Pharmacological Tuning |

| Hydroxyl Group Modification | Alkylation, Glycosylation, Esterification | Altered solubility, bioavailability, and target interaction. mdpi.com |

| Aromatic Ring Substitution | Phenyl groups, Alkyl chains, Heterocyclic rings | Enhanced antiproliferative activity and target specificity. semanticscholar.org |

| Halogen Modification | Introduction of Fluorine or Bromine | Modulation of electronic properties and binding affinity. mdpi.com |

| Introduction of Nitrogen-containing functional groups | Amines, Amides, Triazoles | Improved DNA intercalation and potential for novel mechanisms of action. nih.govnih.gov |

These synthetic endeavors will be guided by computational modeling and structure-activity relationship (SAR) studies to predict the biological effects of novel designs before their synthesis, thereby streamlining the drug discovery process.

In-depth Mechanistic Studies Using Advanced Biological Techniques

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. Xanthone derivatives are known to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and aromatase, as well as the activation of caspases, which leads to apoptosis. mdpi.comnih.gov

Advanced biological techniques will be instrumental in elucidating the precise pathways modulated by this compound. High-throughput screening and transcriptomic analysis, for instance, can identify the primary cellular targets and downstream signaling cascades affected by this compound. nih.gov Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins at an atomic level. mdpi.com

Key mechanistic questions to be addressed include:

Target Identification: What are the specific protein kinases, enzymes, or receptors that this compound interacts with?

Apoptosis Induction: Does the compound induce programmed cell death, and if so, through which apoptotic pathways (intrinsic or extrinsic)?

Cell Cycle Effects: Does it cause cell cycle arrest at specific checkpoints? nih.govmdpi.com

DNA Interaction: Does the chlorinated scaffold facilitate DNA intercalation or cross-linking? mdpi.comnih.gov

The table below summarizes advanced techniques and their potential applications in studying the mechanism of action of this compound.

| Biological Technique | Application | Expected Insights |

| RNA Sequencing (RNA-seq) | Transcriptomic analysis of treated cells. nih.gov | Identification of differentially expressed genes and affected cellular pathways. |

| Proteomics (e.g., Mass Spectrometry) | Identification of protein interaction partners. | Elucidation of the compound's direct binding targets. |

| Flow Cytometry | Analysis of cell cycle and apoptosis. nih.govnih.gov | Determination of effects on cell proliferation and programmed cell death. |

| Confocal Microscopy | Visualization of subcellular localization. | Understanding of where the compound accumulates within the cell. |

| In Silico Molecular Docking | Computational modeling of ligand-protein interactions. mdpi.com | Prediction of binding modes and affinity for specific biological targets. |

Exploration of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment regimens with potentially reduced side effects. nih.gov

Studies on other xanthones have demonstrated promising synergistic outcomes. For example, α-mangostin has shown synergistic growth-inhibiting effects when combined with the anti-cancer drug 5-fluorouracil (5-FU). nih.govmdpi.com Similarly, the combination of certain xanthone derivatives with doxorubicin has been shown to enhance the sensitivity of cancer cells to this chemotherapeutic agent. nih.gov There is also evidence that xanthone derivatives can have synergistic effects with mild hyperthermia in treating ovarian cancer. mdpi.com

Future research should systematically evaluate the combination of this compound with a panel of established drugs, such as chemotherapeutic agents, targeted therapies, and immunotherapies. The isobologram analysis method is a standard approach to determine whether the combination of two drugs results in synergistic, additive, or antagonistic effects.

Potential therapeutic areas for exploring synergistic combinations include:

Oncology: Combination with cytotoxic drugs, kinase inhibitors, or immune checkpoint inhibitors.

Infectious Diseases: Combination with antibiotics or antifungal agents to combat drug-resistant pathogens.

Inflammatory Disorders: Combination with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids.

Development of Novel Chemical Probes and Tools Based on the this compound Scaffold

The inherent fluorescence of the xanthone scaffold makes it an attractive platform for the development of chemical probes and imaging agents. mdpi.com These tools are invaluable for studying biological processes in real-time and for diagnostic applications. The this compound structure can be modified to create fluorescent probes that are selective for specific ions, biomolecules, or cellular organelles.

For instance, xanthone-based fluorescent probes have been successfully designed for the selective detection of Pb2+ ions in living cells. rsc.orgresearchgate.net Furthermore, the xanthene core, closely related to xanthone, is the basis for a wide range of fluorescent dyes, such as fluorescein and rhodamine, which are extensively used in bioimaging. mdpi.com The principles of probe design often involve incorporating a recognition moiety that selectively binds to the target of interest, which in turn modulates the fluorescent properties of the xanthone core.

Future research in this area could focus on:

Ion-Selective Probes: Designing analogues of this compound that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions or anions.

Enzyme-Activated Probes: Developing probes that become fluorescent only after being cleaved by a specific enzyme, allowing for the visualization of enzyme activity in cells and tissues.

Organelle-Targeted Probes: Appending specific targeting ligands to the xanthone scaffold to direct the probe to particular subcellular compartments, such as the mitochondria or endoplasmic reticulum.

Photoaffinity Probes: The development of xanthone-based photoaffinity probes can aid in the identification of the cellular targets of these compounds. rsc.org

The development of such chemical tools would not only advance our understanding of the biological roles of the targets of this compound but also hold potential for the development of new diagnostic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.